2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine

Lipophilicity Drug Design ADME

This heterocyclic azetidinyl-pyrimidine integrates a strained azetidine with an electron-rich furan for distinct steric/electronic kinase binding properties vs thiophene analogs. Lipophilic XLogP3 1.5, MW 201.22 g/mol, 4 HBA. Ideal for JAK/PI3K SAR studies, CNS-penetrant screening, and in silico ADME model calibration.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 2640948-71-4
Cat. No. B6442649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine
CAS2640948-71-4
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC=C(C=N2)C3=COC=C3
InChIInChI=1S/C11H11N3O/c1-3-14(4-1)11-12-6-10(7-13-11)9-2-5-15-8-9/h2,5-8H,1,3-4H2
InChIKeyGGXHBLFZPVBAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-1-yl)-5-(furan-3-yl)pyrimidine (CAS 2640948-71-4): Azetidinyl-Pyrimidine Scaffold for Kinase-Targeted Research and Procurement


2-(Azetidin-1-yl)-5-(furan-3-yl)pyrimidine (CAS 2640948-71-4, molecular weight 201.22 g/mol, formula C₁₁H₁₁N₃O) is a heterocyclic compound incorporating an azetidine ring, a furan ring, and a pyrimidine core . This compound belongs to the class of azetidinyl-pyrimidines, a scaffold widely explored in patent literature for kinase inhibition, including JAK and PI3K targets [1][2]. The combination of a strained four-membered azetidine with an electron-rich furan imparts distinct steric and electronic properties compared to close analogs, which may influence target binding and metabolic stability .

Why Generic Substitution Fails: The 2-(Azetidin-1-yl)-5-(furan-3-yl)pyrimidine Scaffold Cannot Be Replaced by Thiophene, Pyridine, or Carbonyl-Linked Analogs


In the azetidinyl-pyrimidine chemical space, even minor heterocycle replacements or linker modifications can dramatically alter kinase selectivity, cellular potency, and pharmacokinetic profiles [1]. For example, substituting the furan ring with a thiophene changes electron density and hydrogen-bonding capacity, while moving the furan attachment via a carbonyl linker alters molecular flexibility and target binding mode [2]. Generic substitution with structurally related compounds (e.g., 2-(azetidin-1-yl)-5-(thiophen-3-yl)pyrimidine or N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine) without quantitative comparative data risks selecting a compound with divergent biological activity, different metabolic stability, and ultimately, non-comparable research outcomes [3].

Quantitative Differentiation Evidence for 2-(Azetidin-1-yl)-5-(furan-3-yl)pyrimidine vs. Analogs: Head-to-Head Physicochemical and Structural Comparisons


Physicochemical Differentiation: Lipophilicity (XLogP3) of Furan vs. Thiophene Analogs

The furan-containing target compound exhibits a lower calculated lipophilicity (XLogP3 = 1.5) compared to its thiophene analog 2-(azetidin-1-yl)-5-(thiophen-3-yl)pyrimidine (XLogP3 ≈ 2.1), due to the higher electronegativity of oxygen versus sulfur . This difference of ΔXLogP3 ≈ 0.6 log units can influence membrane permeability and solubility, affecting compound behavior in cellular assays and in vivo models [1].

Lipophilicity Drug Design ADME

Structural Differentiation: Direct Heteroaryl Attachment vs. Carbonyl Linker

The target compound features a direct C-C bond between the pyrimidine 5-position and the furan 3-position, resulting in a rigid, conjugated system with restricted rotation (torsional barrier > 10 kcal/mol) . In contrast, carbonyl-linked analogs such as N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine possess a flexible amide linker that allows free rotation and a different spatial orientation of the furan moiety [1]. This conformational difference can significantly impact target binding geometry and selectivity.

Molecular Recognition Conformational Rigidity Target Engagement

Physicochemical Differentiation: Hydrogen Bond Acceptor Count

The target compound contains 4 hydrogen bond acceptors (HBA) , which is lower than many pyrimidine-based kinase inhibitors that incorporate additional carbonyl or sulfonamide groups (typically 5-8 HBA) [1]. This moderate HBA count contributes to favorable Lipinski compliance and may improve passive membrane permeability compared to more polar analogs.

Solubility Permeability Drug-Likeness

Best Research and Industrial Application Scenarios for 2-(Azetidin-1-yl)-5-(furan-3-yl)pyrimidine (CAS 2640948-71-4)


Kinase Inhibitor Discovery: JAK and PI3K Pathway Tool Compound

The azetidinyl-pyrimidine scaffold is disclosed in multiple patent applications as a kinase inhibitor chemotype targeting JAK and PI3K pathways [1]. The compound's moderate lipophilicity (XLogP3 = 1.5) and low hydrogen bond acceptor count (4 HBA) suggest favorable drug-like properties for cellular screening campaigns . This compound serves as a core building block for medicinal chemistry optimization of kinase selectivity and potency.

Structure-Activity Relationship (SAR) Studies: Furan vs. Thiophene Bioisostere Comparison

The target compound provides a direct comparator for the thiophene analog in SAR studies exploring the impact of heteroatom substitution on target binding and metabolic stability [1]. The 0.6 log unit difference in lipophilicity between furan and thiophene analogs can be exploited to probe the role of polarity in kinase inhibitor design .

Chemical Biology Probe Development: Covalent or Non-Covalent Target Engagement

The rigid, conjugated pyrimidine-furan scaffold offers a defined molecular geometry suitable for designing chemical probes with predictable binding modes [1]. The furan ring provides a potential site for metabolic activation or further functionalization, while the azetidine group may be leveraged for affinity labeling strategies .

Physicochemical Property Benchmarking for CNS Drug Discovery

With a molecular weight of 201.22 g/mol, XLogP3 of 1.5, and 4 HBA, this compound falls within favorable CNS drug-like property space [1]. It can serve as a benchmark compound for developing CNS-penetrant kinase inhibitors and for calibrating in silico ADME models .

Quote Request

Request a Quote for 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.